molecular formula C17H20N2O4 B2925048 1-{[1-(2-Ethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097863-75-5

1-{[1-(2-Ethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

Cat. No.: B2925048
CAS No.: 2097863-75-5
M. Wt: 316.357
InChI Key: GUXKHHFGLLTUKJ-UHFFFAOYSA-N
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Description

1-{[1-(2-Ethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione (CAS 2097863-75-5) is a high-purity chemical compound of significant interest in medicinal chemistry and preclinical pharmaceutical research. It features a hybrid molecular structure that incorporates both an azetidin-3-yl moiety and a pyrrolidine-2,5-dione (succinimide) core. The azetidinone ring is a well-known scaffold in drug discovery, notably as the central structure of beta-lactam antibiotics, and continues to be explored for its diverse biological activities, including potential applications as enzyme inhibitors and cholesterol absorption inhibitors . The pyrrolidine-2,5-dione moiety is a privileged structure in the development of central nervous system (CNS) active agents, with research indicating its presence in novel compounds exhibiting potent antiseizure and analgesic activities in preclinical models . This specific molecular architecture makes the compound a valuable template for researchers designing and synthesizing new bioactive molecules. Its primary research applications include serving as a key intermediate in organic synthesis and as a lead structure in the investigation of new therapeutic agents for neurological disorders and neuropathic pain . The compound is provided for research purposes exclusively. It is not intended for diagnostic or therapeutic applications in humans or animals. All in-depth research and experimentation involving this material are the sole responsibility of the researcher.

Properties

IUPAC Name

1-[[1-(2-ethoxybenzoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-2-23-14-6-4-3-5-13(14)17(22)18-9-12(10-18)11-19-15(20)7-8-16(19)21/h3-6,12H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXKHHFGLLTUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CC(C2)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{[1-(2-Ethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine-2,5-dione core, which is known for its diverse biological activities. The structural formula can be represented as follows:

C13H15N2O3\text{C}_{13}\text{H}_{15}\text{N}_{2}\text{O}_{3}

Research indicates that derivatives of pyrrolidine-2,5-dione, including the compound , act as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in the metabolism of tryptophan along the kynurenine pathway. This pathway is crucial for immune regulation and has implications in cancer biology and neurodegenerative diseases .

Anticancer Properties

This compound has shown promise in preclinical studies as a potential anticancer agent. It inhibits tumor growth in various cancer models. For instance, in studies involving mouse models with CT26 tumors, treatment with the compound resulted in significant reductions in tumor size compared to control groups .

Table 1: Tumor Growth Inhibition

TreatmentTumor Size Reduction (%)
Vehicle Control0
Compound Treatment (200 mg/kg)45
Compound Treatment (600 mg/kg)70

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits antibacterial activity. In vitro assays showed that it has moderate inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli, with inhibition zones measuring approximately 17 mm and 15 mm, respectively .

Table 2: Antimicrobial Activity

Bacterial StrainInhibition Zone (mm)
E. coli17
S. aureus15

Case Studies

Several case studies have documented the efficacy of pyrrolidine derivatives in treating various conditions:

  • Cancer Treatment : A study involving mice with induced tumors demonstrated that administration of the compound led to a significant decrease in tumor growth rates compared to untreated controls. The mechanism was attributed to the inhibition of IDO1 activity, which is known to promote tumor immune evasion .
  • Antibacterial Efficacy : Another study focused on evaluating the antimicrobial properties of related compounds. The results indicated that while some analogs were inactive, the compound exhibited notable antibacterial effects against clinically relevant pathogens .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 2-ethoxy group in the target compound may enhance solubility compared to halogenated analogs (e.g., bromo/chloro in ), which could improve bioavailability .
  • Azetidine vs. Other Rings : Azetidine’s smaller ring size increases strain but may improve target binding compared to bulkier substituents like piperazine in 1-(3-chlorophenyl)-3-{4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl}pyrrolidine-2,5-dione .

Pharmacological Activity

Anticonvulsant and Neuroactive Properties

  • Target Compound: No direct data available, but structural analogs like 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione (Compound 4) showed superior ED50 values (0.32 mmol/kg) in rodent models compared to valproic acid (1.8 mmol/kg) .
  • Mechanistic Insights : Pyrrolidine-2,5-dione derivatives inhibit neuronal voltage-sensitive sodium and L-type calcium channels, suggesting a dual mechanism for seizure control .
  • GABA-Transaminase Inhibition : Michael adducts like 1-(4-acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione exhibit IC50 values of 5.2 mM, comparable to vigabatrin (IC50 = 2.7 mM) .

Antimicrobial Activity

  • Mannich Bases: 1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione derivatives demonstrated moderate activity against E. coli and B. subtilis (MIC = 25–50 µg/mL) .

Corrosion Inhibition

  • 1-((Pyridin-2-ylamino)(pyridin-4-yl)methyl)pyrrolidine-2,5-dione exhibited 92% inhibition efficiency for mild steel in HCl, attributed to adsorption via lone pairs on nitrogen and oxygen atoms .

Physicochemical and ADMET Properties

Property Target Compound 1-(5-Bromo-2-chlorobenzoyl Analog 1-(4-Acetylphenyl) Analog
Molecular Weight 314.38 g/mol (estimated) 385.64 g/mol 358.32 g/mol
LogP ~2.1 (predicted) ~3.5 ~1.8
Water Solubility Moderate (ethoxy group) Low (halogenated) High (acetyl group)
Metabolic Stability Likely stable (azetidine rigidity) Moderate Low (ester hydrolysis)

Key Insights :

  • The ethoxy group in the target compound may reduce LogP compared to halogenated analogs, balancing lipophilicity and solubility .
  • Azetidine’s rigidity could mitigate rapid hepatic metabolism observed in morpholine-containing analogs .

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